![molecular formula C8H16ClNO B3014632 1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride CAS No. 2225142-52-7](/img/structure/B3014632.png)

1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

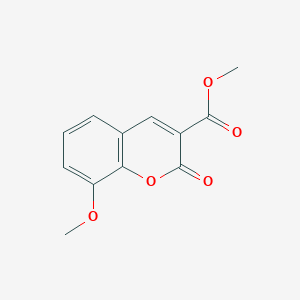

“1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2225142-52-7 . It has a molecular weight of 177.67 . The compound is typically stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO.ClH/c1-6(10)8-4-2-7(9-8)3-5-8;/h6-7,9-10H,2-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 177.67 .Applications De Recherche Scientifique

Structural Characterization and Synthesis

- The 7-azabicyclo[2.2.1]heptane nucleus, present in compounds like epibatidine, has been structurally characterized as its hydrochloride salt, showcasing its utility in structural chemistry and heterocyclic compound analysis (Britvin & Rumyantsev, 2017).

- A novel approach to synthesizing 2,4-ethanoproline from 2-azabicyclo[2.2.1]heptane-1-carboxylic acid demonstrates the compound's relevance in developing new synthetic routes and methodologies in organic chemistry (Grygorenko, Komarov, & Cativiela, 2009).

Catalytic Applications

- Hydroxylamines like 7-azabicyclo[2.2.1]heptan-7-ol have shown promise in catalyzing the oxidation of secondary alcohols to ketones, highlighting their potential as catalysts in organic reactions (Toda et al., 2023).

- The compound's use in organocatalytic aldol reactions, particularly in achieving higher selectivity and enantioselectivity, underscores its significance in asymmetric synthesis (Armstrong, Bhonoah, & White, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-(7-Azabicyclo[22It is structurally similar to the family of tropane alkaloids , which are known to interact with acetylcholine nicotinic receptors . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

Compounds with similar structures, such as tropane alkaloids, are known to act as agonists at acetylcholine nicotinic receptors . This means they bind to these receptors and mimic the action of acetylcholine, triggering a response.

Biochemical Pathways

Given its structural similarity to tropane alkaloids , it may influence the cholinergic system, which involves neurotransmission mediated by acetylcholine.

Result of Action

As a potential agonist of acetylcholine nicotinic receptors , it could potentially enhance cholinergic neurotransmission, leading to various physiological effects.

Propriétés

IUPAC Name |

1-(7-azabicyclo[2.2.1]heptan-1-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-6(10)8-4-2-7(9-8)3-5-8;/h6-7,9-10H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQGAWZGHSAMMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CCC(N1)CC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B3014550.png)

![2-(4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B3014556.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclobutylmethanone](/img/structure/B3014557.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B3014559.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3014561.png)

![2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3014563.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3014564.png)

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3014565.png)

![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3014567.png)

![1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B3014571.png)

![N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B3014572.png)